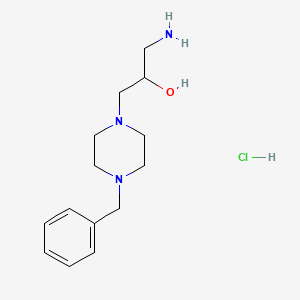
1-Amino-3-(4-benzylpiperazin-1-yl)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-3-(4-benzylpiperazin-1-yl)propan-2-ol hydrochloride is a chemical compound that has garnered interest due to its potential applications in various fields of research and industry. This compound is characterized by the presence of an amino group, a benzyl-substituted piperazine ring, and a hydroxyl group, making it a versatile molecule for chemical synthesis and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(4-benzylpiperazin-1-yl)propan-2-ol hydrochloride typically involves the following steps:
Reductive Amination: The initial step involves the reductive amination of 4-benzylpiperazine with an appropriate aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride.
Hydroxylation: The resulting intermediate is then subjected to hydroxylation using reagents like sodium borohydride or lithium aluminum hydride to introduce the hydroxyl group at the desired position.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature, pressure, and the use of industrial-grade reagents to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Amino-3-(4-benzylpiperazin-1-yl)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form secondary amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Secondary amines, alcohols.
Substitution Products: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-Amino-3-(4-benzylpiperazin-1-yl)propan-2-ol hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Amino-3-(4-benzylpiperazin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling events.
Inhibiting Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Modulating Pathways: Modulating signaling pathways that regulate cellular functions such as growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
1-Amino-3-(4-benzylpiperazin-1-yl)propan-2-ol hydrochloride can be compared with other similar compounds, such as:
- 1-Amino-3-(4-methylpiperazin-1-yl)propan-2-ol hydrochloride
- 1-Amino-3-(4-phenylpiperazin-1-yl)propan-2-ol hydrochloride
Uniqueness:
- Structural Features: The presence of a benzyl group in the piperazine ring distinguishes it from other similar compounds.
- Biological Activity: The unique structural features may confer distinct biological activities and therapeutic potential.
Eigenschaften
Molekularformel |
C14H24ClN3O |
|---|---|
Molekulargewicht |
285.81 g/mol |
IUPAC-Name |
1-amino-3-(4-benzylpiperazin-1-yl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C14H23N3O.ClH/c15-10-14(18)12-17-8-6-16(7-9-17)11-13-4-2-1-3-5-13;/h1-5,14,18H,6-12,15H2;1H |
InChI-Schlüssel |
RYKFTMOGQKAEJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(CN)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















